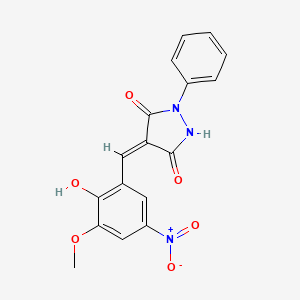
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease. J147 was first synthesized in 2011 by researchers at the Salk Institute for Biological Studies in California. Since then, extensive research has been conducted to understand the synthesis method, mechanism of action, biochemical and physiological effects, and future directions of J147.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is still not fully understood, but it is believed to work by targeting multiple pathways involved in neuroprotection and neuroplasticity. N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to increase the expression of genes involved in mitochondrial function, synaptic plasticity, and antioxidant defense. N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to reduce the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include increased levels of brain-derived neurotrophic factor (BDNF), reduced levels of amyloid beta (Aβ) plaques, and reduced levels of tau protein phosphorylation. N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to improve mitochondrial function, reduce inflammation, and enhance synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is highly stable and has a long half-life, which makes it suitable for in vivo experiments. N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is also highly soluble in water and can be easily administered to animals. However, one limitation of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is that it is relatively expensive compared to other compounds used in neurological research.
Zukünftige Richtungen
For N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide research include understanding its mechanism of action, conducting clinical trials, exploring its potential in other neurological disorders, and investigating its potential as a cognitive enhancer.
Synthesemethoden
The synthesis of N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves a multi-step process that includes the condensation of 2,4-dinitrophenylhydrazine with methyl 3-oxobutanoate, followed by the reaction of the resulting hydrazone with 7-ethyl-3-formylindole. The final step involves the reduction of the resulting imine with sodium borohydride to yield N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease. Research has shown that N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of Alzheimer's disease. N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to have neuroprotective effects in other neurological disorders such as Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-14-9-6-10-15-16(12-20-17(14)15)18(22)19(23)21-11-13-7-4-3-5-8-13/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTREQLJWAZYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)
![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)